
Thiobarbital
説明
チオバルビタールは、鎮静作用と麻酔作用で知られるバルビツール酸誘導体です。バルビタールのチオバルビツール酸アナログであり、その化学構造には、バルビタールに見られる酸素原子の1つを硫黄原子で置換したものが含まれています。 この修飾によりチオバルビタールに独自の特性が付与され、さまざまな科学的および医学的用途において貴重な化合物となっています .
準備方法
合成経路と反応条件
チオバルビタールは複数の経路で合成できます。一般的な方法の1つは、バルビタールと五硫化リンを反応させることです。 この反応では、バルビタールの酸素原子が硫黄原子で置換され、チオバルビタールが生成されます .
別の合成経路では、マンガン(III)酢酸を使用して、末端アルケンとマロネート間に炭素-炭素結合を形成させます。 この方法により、さまざまなチオバルビツール酸誘導体を穏やかな条件下で合成することができます .
工業生産方法
チオバルビタールの工業生産は、一般的にその効率性とスケーラビリティから、五硫化リン経路に従います。 反応条件は、最終生成物の高収率と純度を確保するために厳密に制御されます .
化学反応解析
反応の種類
チオバルビタールは、次のものを含むいくつかの種類の化学反応を起こします。
酸化: チオバルビタールは酸化されてスルホキシドやスルホンを形成することができます。
還元: 還元反応によって、チオバルビタールは対応するアルコール誘導体に逆変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主要な生成物
酸化: スルホキシドやスルホン。
還元: アルコール誘導体。
科学研究における用途
チオバルビタールは、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、および他のチオバルビツール酸誘導体の前駆体として使用されます.
生物学: 酵素阻害とタンパク質相互作用に関する研究で使用されます。
化学反応の分析
Types of Reactions
Thiobarbital undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its corresponding alcohol derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiobarbiturates depending on the nucleophile used.
科学的研究の応用
General Anesthesia
Thiobarbital is primarily known for its role as an anesthetic agent. It is used to induce general anesthesia due to its rapid onset and short duration of action. The compound acts as a gamma-aminobutyric acid (GABA) receptor agonist, leading to sedation and loss of consciousness. Its efficacy in anesthesia has been well-documented, making it a staple in surgical procedures requiring quick induction .
Treatment of Seizures
This compound is also employed in the management of refractory status epilepticus, particularly when other treatments fail. A study comparing this compound and propofol showed that this compound effectively controls seizures and may be preferred in specific clinical scenarios due to its longer duration of action .
Neuroprotective Effects
Recent research highlights the neuroprotective properties of this compound during neurosurgical procedures. A retrospective cohort study involving patients undergoing surgical clipping of unruptured intracranial aneurysms demonstrated that this compound administration significantly reduced the incidence of postoperative neurological complications (5.5% vs. 17.1% in non-thiobarbital groups) after propensity score matching . The proposed mechanisms include improved cerebral oxygenation and modulation of NMDA receptors, which help reduce metabolic demands during ischemic events .
Intracranial Pressure Management
This compound has been utilized to manage elevated intracranial pressure, particularly in traumatic brain injury cases. Its ability to lower intracranial pressure makes it beneficial in critical care settings where cerebral perfusion must be preserved .
Pharmacokinetic Studies
The pharmacokinetics of this compound have been extensively studied to optimize its use in clinical practice. A recent study developed a rapid high-performance liquid chromatography (HPLC) method for quantifying this compound levels in pharmaceutical formulations, enhancing quality control measures . This method allows for sensitive detection of this compound residues, ensuring safety and efficacy in drug preparations.
Case Studies and Clinical Trials
Several clinical trials have validated the applications of this compound across different medical fields:
- Seizure Management : A multicenter trial indicated that this compound was effective in controlling refractory seizures, demonstrating its clinical relevance in emergency medicine .
- Neurosurgery : The neuroprotective effects observed during aneurysm surgeries have prompted further investigation into the optimal dosing and timing for this compound administration to maximize patient outcomes .
Data Summary Table
Application | Description | Key Findings |
---|---|---|
General Anesthesia | Rapid induction agent for surgical procedures | Established efficacy as an anesthetic agent |
Seizure Treatment | Used for refractory status epilepticus | Effective control compared to propofol |
Neuroprotection | Reduces neurological complications post-surgery | Lower incidence of complications (5.5% vs 17.1%) |
Intracranial Pressure | Manages elevated pressure in brain injuries | Effective in critical care settings |
Pharmacokinetics | HPLC method developed for quantification | Enhanced quality control measures |
作用機序
チオバルビタールは、ガンマアミノ酪酸(GABA)受容体に結合することにより効果を発揮し、特に塩化物イオンチャネルに関連する部位に結合します。この結合により、塩化物イオンチャネルが開いたままになる時間が長くなり、中枢神経系におけるGABAの抑制効果が強化されます。 これにより、鎮静作用と麻酔作用がもたらされます .
類似化合物との比較
チオバルビタールは、チオペンタールやチアルバルビタールなどの他のバルビツール酸誘導体と類似しています。 その特定の硫黄置換により、異なる薬物動態的および薬力学的特性が付与され、ユニークな存在となっています。
類似化合物
チオペンタール: 主に麻酔誘導に使用される別のチオバルビツール酸。
チアルバルビタール: 鎮静作用が知られており、手術麻酔で使用されます.
チオバルビタール、チオペンタール、およびチアルバルビタールは構造が類似していますが、親油性と血清タンパク質結合が異なり、薬理学的プロファイルが異なります .
生物活性
Thiobarbital, a member of the thiobarbiturate class, is a compound known for its diverse biological activities. This article provides an in-depth examination of its biological effects, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Overview of this compound
This compound is primarily recognized for its use as a sedative and anesthetic agent. It acts by enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to sedation and hypnosis. Its pharmacological profile extends beyond sedation, with emerging studies highlighting its potential in various therapeutic areas.
This compound functions mainly through:
- GABA_A Receptor Modulation : It binds to the GABA_A receptor, increasing chloride ion influx and hyperpolarizing neurons, which results in CNS depression.
- Neuroprotective Effects : Recent studies suggest this compound may exert neuroprotective effects, particularly in conditions such as traumatic brain injury and stroke.
1. Antibacterial Properties
Recent research has indicated that novel thiobarbiturate derivatives exhibit significant antibacterial activity by inhibiting urease enzymes, which are critical for bacterial colonization. For instance, a study found that certain thiobarbiturate derivatives had IC50 values ranging from 8.21 to 16.95 μM against urease, outperforming traditional inhibitors like thiourea .
Compound | IC50 (μM) | Activity Level |
---|---|---|
Morpholine derivative 4 | 8.21 | Highly Potent |
Thiourea | 20.04 | Standard |
2. Xanthine Oxidase Inhibition
This compound derivatives have shown promise as xanthine oxidase inhibitors, which can be beneficial in treating hyperuricemia-related conditions such as gout. A recent study reported that bis-thiobarbiturates displayed excellent xanthine oxidase inhibitory activity with an IC50 as low as 1.79 μM, significantly surpassing the reference drug allopurinol .
Bis-Thiobarbiturate | IC50 (μM) | Comparison to Allopurinol |
---|---|---|
Compound A | 1.79 | ~10x more effective |
Allopurinol | ~17.9 | Baseline |
3. Antioxidant Activity
This compound has been evaluated for its antioxidant properties, which contribute to its protective effects against oxidative stress in various biological systems. The antioxidant activity of thiobarbiturates has been linked to their ability to scavenge free radicals and reduce cellular damage.
Case Study 1: Neuroprotective Effects
A study involving animal models demonstrated that this compound administration significantly reduced neuronal death following induced ischemia. The results indicated that this compound not only provided sedation but also conferred protective effects on neuronal tissues during hypoxic conditions .
Case Study 2: Antitumor Activity
Research has also explored the antitumor potential of thiobarbiturate compounds in neuroblastoma models. In vivo studies showed that certain derivatives inhibited tumor growth significantly compared to control groups, suggesting a potential role in cancer therapy .
Recent Research Findings
- Urease Inhibition : Novel thiobarbiturates have been synthesized with enhanced urease inhibitory activity, indicating their potential as antibacterial agents against ureolytic bacteria .
- Pharmacokinetics : Advanced studies have focused on the pharmacokinetic profiles of this compound derivatives, assessing their absorption, distribution, metabolism, and excretion (ADME) properties to optimize therapeutic applications .
特性
IUPAC Name |
5,5-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVNJRROSLYGKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=S)NC1=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227810 | |
Record name | Thiobarbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77-32-7 | |
Record name | 5,5-Diethyldihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiobarbital | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiobarbital | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408124 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiobarbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-diethyl-2-thiobarbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOBARBITAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4FNF051KS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。